Methyl 2-nitroprop-2-enoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-nitroprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c1-3(5(7)8)4(6)9-2/h1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAPLFJJFSDYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496095 | |
| Record name | Methyl 2-nitroprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89033-25-0 | |
| Record name | Methyl 2-nitroprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Versatile Organic Intermediate
Methyl 2-nitroprop-2-enoate's utility in organic synthesis stems from its high reactivity and the multiple functionalities it can introduce into a molecule. The nitro group, being strongly electron-withdrawing, activates the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This property is extensively exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions.
The compound serves as an excellent Michael acceptor, readily reacting with a diverse range of nucleophiles. This reactivity allows for the construction of more complex molecular frameworks. Furthermore, the nitro group itself can be transformed into other valuable functional groups, such as amines, through reduction, or can participate in nitro-aldol (Henry) reactions.
The dual functionality of the nitroalkene and the ester group provides a strategic advantage in multistep syntheses. The ester can be hydrolyzed to a carboxylic acid or converted to other derivatives, adding another layer of synthetic versatility. This combination of reactive sites allows chemists to design elegant and efficient synthetic routes to target molecules.
Contextualization Within the Nitroalkene Chemical Space
Established Synthetic Routes
Traditional methods for synthesizing this compound and related conjugated nitroalkenes rely on fundamental organic reactions. These routes include the transformation of carboxylic acids and their derivatives, the introduction of the nitro group onto precursors, and elimination reactions to form the characteristic carbon-carbon double bond.
Esterification Reactions
Esterification is a fundamental process for producing nitroalkene esters. This can be achieved either through the direct esterification of a carboxylic acid precursor or via transesterification, where the alkoxy group of an existing ester is exchanged. wikipedia.orgmasterorganicchemistry.com
Direct esterification involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, 2-propenoic acid can be reacted with 2-nitrobutanol to yield 2-propenoic acid, 2-nitrobutyl ester. ontosight.ai Another approach is the reaction of an alcohol with an acid anhydride (B1165640) or an acyl chloride, which can be faster and more efficient.
Transesterification is the conversion of one ester into another by exchanging the alkoxy group and is often catalyzed by acids or bases. wikipedia.orglibretexts.org This method is particularly useful for creating a variety of esters from a common precursor, such as converting methyl or ethyl esters into esters with larger alcohol groups. wikipedia.org The reaction equilibrium can be driven towards the desired product by using a large excess of the new alcohol, which often serves as the solvent. libretexts.org For example, the synthesis of nitro-fatty acid-containing triacylglycerols can be performed by the esterification of the nitro-fatty acid with 1,2-dipalmitin using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Table 1: Representative Esterification and Transesterification Reactions
| Reaction Type | Reactants | Catalyst/Reagent | Product | Ref |
|---|---|---|---|---|
| Direct Esterification | 2-Propenoic acid + 2-Nitrobutanol | Acid Catalyst | 2-Propenoic acid, 2-nitrobutyl ester | ontosight.ai |
| Transesterification | Methyl Acetate (B1210297) + Ethanol | Acid or Base | Ethyl Acetate + Methanol | wikipedia.org |
| Esterification | 10-Nitro-octadec-trans-8-enoic acid + 1,2-Dipalmitin | DCC, DMAP | NO₂-FA-containing Triacylglycerol | nih.gov |
Nitration Pathways of Precursors
The introduction of a nitro group onto a precursor molecule is a key step in forming nitroalkenes. Nitration of unsaturated systems can be complex due to the reactivity of the nitrating agents, which can lead to multiple products. sci-rad.comresearchgate.net
One common method involves the nitration of prop-2-enoate derivatives. For example, ethyl 3-ethoxyprop-2-enoate can be nitrated using fuming nitric acid at low temperatures (-10°C to 0°C) to produce the nitro intermediate with yields of 68-72%. The regioselectivity of this reaction is influenced by existing functional groups; an electron-donating ethoxy group directs the nitro group to the α-position relative to the ester. To improve selectivity, agents like acetyl nitrate (B79036) are often preferred over standard mixed acids (HNO₃/H₂SO₄). The reaction of methyl acrylate (B77674) with dinitrogen tetroxide has also been used to prepare methyl (E)-3-nitroacrylate. orgsyn.org
Table 2: Examples of Nitration Reactions for Nitroalkene Synthesis
| Substrate | Nitrating Agent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| Ethyl 3-ethoxyprop-2-enoate | Fuming HNO₃ | -10°C to 0°C | Ethyl 3-ethoxy-2-nitroprop-2-enoate intermediate | 68-72% | |
| Methyl Acrylate | Dinitrogen Tetroxide, Oxygen | Ether, 0°C | Methyl (E)-3-nitroacrylate | 13% | orgsyn.org |
| Cinnamic Acid Derivatives | Mixed Acids (HNO₃/H₂SO₄) | - | Nitrated Cinnamate Esters | - | vulcanchem.com |
| Hex-3-yne | N₂O₄ | Et₂O, -10°C to 0°C | 4,5-Dinitrohex-4-ene | 31% | thieme-connect.de |
Dehydrohalogenation Approaches for Conjugated Nitroalkenes
Dehydrohalogenation is a widely used elimination reaction to create the double bond in conjugated nitroalkenes. This process involves the removal of a hydrogen halide (HX) from a saturated halo-nitro compound. sci-rad.comresearchgate.net The reaction is typically promoted by a base. sci-rad.com
For example, methyl (E)-3-nitroacrylate can be synthesized from methyl 2-iodo-3-nitropropionate by dehydroiodination using anhydrous sodium acetate in ether. orgsyn.org Similarly, alkyl 2-arylsulfanyl-3-nitroacrylates are formed through the conjugate addition of thiophenols to alkyl 3-bromo-3-nitroacrylates, followed by the elimination of HBr facilitated by triethylamine (B128534) (Et₃N). bakhtiniada.ruosti.gov While some non-catalyzed HX extrusions are possible, they often require high temperatures, such as the gas-phase decomposition of 2-chloro-1-nitroethane at 400°C to yield nitroethene. sci-rad.comresearchgate.net The introduction of a base allows the reaction to proceed under much milder conditions, following an E1cB-like mechanism. sci-rad.com
Table 3: Dehydrohalogenation Methods for Nitroalkene Synthesis
| Precursor | Reagent/Base | Product | Ref |
|---|---|---|---|
| Methyl 2-iodo-3-nitropropionate | Sodium Acetate | Methyl (E)-3-nitroacrylate | orgsyn.org |
| Alkyl 3-bromo-3-nitroacrylates + Thiophenols | Triethylamine (Et₃N) | Alkyl 2-arylsulfanyl-3-nitroacrylates | bakhtiniada.ruosti.gov |
| 2-Chloro-1-nitroethane | Heat (400°C, gas phase) | Nitroethene | sci-rad.comresearchgate.net |
| (1Z,2E)-N-phenyl-2-(phenylhydrazono)ethanehydrazonoyl chloride | Potassium Hydroxide | 1,2-bis(phenyldiazenyl)ethene | thieme-connect.de |
Dehydration of Nitroalcohols
The dehydration of β-nitroalcohols is a classic and essential method for synthesizing nitroalkenes. studfile.net These nitroalcohol precursors are commonly generated through the Henry (or nitroaldol) reaction, which involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base. commonorganicchemistry.comtcichemicals.com The subsequent elimination of a water molecule from the β-nitroalcohol yields the conjugated nitroalkene. tcichemicals.com
This dehydration step can sometimes occur spontaneously during the Henry reaction, especially at elevated temperatures. commonorganicchemistry.com However, for more controlled synthesis, specific dehydrating agents are employed. Phthalic anhydride is a reliable reagent for the dehydration of lower β-nitroalcohols to produce simple nitroalkenes like nitroethylene, which are often used immediately due to their tendency to polymerize. studfile.net Other reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), can catalyze the dehydration of β-nitroalcohols under neutral conditions in boiling benzene. researchgate.net L-proline (B1679175) has also been reported as a bifunctional catalyst for the dehydration of β-nitroalcohols. researchgate.net
Table 4: Dehydration of β-Nitroalcohols to Form Nitroalkenes
| β-Nitroalcohol Precursor Source | Dehydrating Agent/Catalyst | Conditions | Product Type | Ref |
|---|---|---|---|---|
| Product of Henry Reaction | Phthalic Anhydride | Heat | Lower nitroalkenes | studfile.net |
| Product of Henry Reaction | Dibutyltin Oxide (Bu₂SnO) | Benzene, reflux | Nitroalkenes | researchgate.net |
| Product of Henry Reaction | L-proline | Aqueous medium | (E)-Nitroalkenes | researchgate.net |
| Aldehydes + Nitroalkanes | Piperidine (B6355638) / Molecular Sieves | Toluene (B28343), reflux | (E)-Nitroalkenes | acs.orgorganic-chemistry.org |
| Aldehydes + Nitroalkanes | Piperidine / Molecular Sieves | Dichloromethane, RT | (Z)-Nitroalkenes | acs.orgorganic-chemistry.org |
Advanced Synthetic Strategies
Modern synthetic chemistry focuses on developing highly selective and efficient reactions. For the synthesis of complex molecules like substituted nitroalkenes, advanced strategies that control the chemical and spatial outcome of the reaction are paramount.
Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are crucial for the synthesis of highly functionalized nitroalkenes, ensuring that reactions occur at the desired functional group and position. Organocatalysis has emerged as a powerful tool for achieving high levels of selectivity in these transformations. mdpi.com
Asymmetric conjugate additions of nucleophiles to nitroalkenes, for example, allow for the construction of chiral, highly functionalized building blocks. mdpi.com Chiral amines and their derivatives, such as those derived from l-proline or cinchona alkaloids, are effective organocatalysts for the Michael addition of aldehydes, ketones, and other nucleophiles to α,β-unsaturated nitroalkenes. mdpi.comacs.org These reactions can produce γ-nitrocarbonyl compounds with high enantioselectivity. mdpi.commdpi.com
Stereoselective control is also critical. One-pot methods have been developed for the stereoselective synthesis of either (E)- or (Z)-nitroalkenes from aliphatic aldehydes and nitroalkanes by simply changing the solvent and reaction temperature, using piperidine and molecular sieves as catalysts. acs.orgorganic-chemistry.org Furthermore, metal-free cascade reactions, such as the [3+3] annulation of Morita-Baylis-Hillman acetates of nitroalkenes with iminoindolines, provide regioselective access to complex heterocyclic structures like α-carbolines under mild conditions. acs.orgdntb.gov.ua The synthesis of highly functionalized nitrocyclopropanes has also been achieved with excellent diastereoselectivity through the organocatalytic addition of chloromalonates to nitroolefins, followed by cyclization. nih.gov
Table 5: Examples of Advanced Chemo- and Regioselective Syntheses
| Reaction Type | Substrates | Catalyst/Reagent | Key Feature | Product Type | Ref |
|---|---|---|---|---|---|
| Stereoselective Henry-Dehydration | Aliphatic aldehydes + Nitroalkanes | Piperidine / 4 Å MS | Stereocontrol (E vs. Z) by solvent/temp change | (E)- or (Z)-Nitroalkenes | acs.orgorganic-chemistry.org |
| Asymmetric Michael Addition | Aldehydes + Nitroalkenes | l-prolinamide derivatives + Benzoic Acid | Enantioselective C-C bond formation | syn-γ-Nitroaldehydes | mdpi.com |
| Asymmetric Cyclopropanation | Nitroalkenes + Dimethyl bromomalonate | 6'-Demethyl quinine | Enantioselective synthesis of cyclopropanes | Chiral Nitrocyclopropanes | acs.org |
| [3+3] Annulation Cascade | MBH acetates of nitroalkenes + Iminoindolines | None (Metal-free) | Regioselective synthesis of heterocycles | α-Carbolines | acs.orgdntb.gov.ua |
| [3+2] Cycloaddition | Nitroalkenes + α-Diazoesters | None (Metal-free) | Regioselective access to heterocycles | Functionalized NH-Pyrazoles | citedrive.com |
Catalytic Systems in Synthesis
The synthesis of nitroalkenes, including this compound and its analogues, is significantly enhanced by a variety of catalytic systems designed to improve efficiency, yield, and selectivity. These systems often involve cooperative actions between different catalytic species or employ specialized catalysts to facilitate specific bond formations.
A notable strategy involves the cooperative catalytic action of iron(III) chloride (FeCl₃) and piperidine. researchgate.net This dual-catalyst system is effective for synthesizing various substituted nitroalkenes. researchgate.net The proposed mechanism suggests that the Lewis acid, FeCl₃, activates the nitromethane (B149229), while the base, piperidine, activates the aldehyde, facilitating the condensation reaction under mild conditions. researchgate.net This method is advantageous due to its low cost and the tolerance of many sensitive functional groups. researchgate.net In a specific instance, the reaction of an aldehyde with nitromethane in the presence of FeCl₃ and piperidine in refluxing toluene yielded the corresponding nitroalkene in 95% yield. researchgate.net
Alkene cross-metathesis offers another powerful route to highly functionalized nitroalkenes that can be otherwise difficult to prepare. organic-chemistry.org This method utilizes catalysts like Grubbs' second-generation catalyst to react simple aliphatic nitro compounds with a range of substituted alkenes. organic-chemistry.org The reaction is highly tolerant of different functional groups and provides a direct pathway to α,β-unsaturated esters. organic-chemistry.org
For the synthesis of specific heterocyclic structures derived from nitroalkenes, palladium-based catalytic systems have been developed. For instance, palladium and phenanthroline complexes catalyze the intramolecular cyclization of thienyl-substituted nitroalkenes to produce thienopyrroles. unimi.it An improved system using 4,7-dimethoxy-1,10-phenanthroline (B1245073) as the ligand showed higher activity and selectivity. unimi.it The reaction mechanism is thought to involve a single-electron transfer from the metal to the nitro group as the initial step. unimi.it
Organocatalysis has also been successfully applied, particularly in asymmetric synthesis. Quinine-derived squaramide has been used as a catalyst (at 10 mol%) in the asymmetric oxa-Michael-Michael reaction of 3-aryl-2-nitroprop-2-enols, yielding spiro-tetrahydropyran-pyrazolones with excellent diastereoselectivity and high enantioselectivity. researchgate.net
| Catalyst System | Reaction Type | Substrates | Key Findings/Yield | Reference |
|---|---|---|---|---|
| FeCl₃ and Piperidine | Henry Reaction (Condensation) | Aldehydes and Nitromethane | Efficient dual catalytic system; 95% yield reported for 2-(2-nitrovinyl) thiophene. | researchgate.net |
| Grubbs' Second-Generation Catalyst | Alkene Cross-Metathesis | Aliphatic nitro compounds and substituted alkenes (e.g., tert-butyl acrylate) | Provides efficient access to highly functionalized nitroalkenes. | organic-chemistry.org |
| Palladium and Phenanthroline Ligands | Intramolecular Cyclization | Thienyl-substituted nitroalkenes | Synthesizes thienopyrroles; up to 98% yield with optimized ligands. | unimi.it |
| Quinine-Derived Squaramide | Asymmetric Oxa-Michael-Michael Reaction | 3-Aryl-2-nitroprop-2-enols and Alkylidene Pyrazolones | Produces spiro-tetrahydropyran-pyrazolones with high to excellent enantioselectivities. | researchgate.net |
Industrial-Scale Preparation Methods
The large-scale synthesis of nitroacrylates, including this compound, necessitates methodologies that are not only efficient but also sustainable and scalable. Research has focused on utilizing readily available starting materials and adapting synthetic procedures for bulk production.
One approach to large-scale preparation involves starting from abundant, renewable resources. For example, an enantiopure chiral nitroalkene has been prepared on a large scale starting from (R)-2,3-O-Cyclohexylidene glyceraldehyde, which is itself easily derived from D-mannitol, a biomass-derived sugar alcohol. researchgate.netresearchgate.net This strategy aligns with green chemistry principles by using a renewable feedstock. researchgate.net The subsequent Henry reaction with nitromethane proceeds to form the nitroalkene intermediate, which can be further functionalized. researchgate.netresearchgate.net
Adapting laboratory procedures for bulk synthesis often requires significant modification of reaction and work-up conditions to prevent decomposition and maximize yield. A reported large-scale synthesis of a nitroacrylate involved a modified dehydration of the precursor nitroalcohol. dur.ac.uk The standard literature procedure using sodium acetate led to extensive decomposition, but by using diisopropylethylamine (iPr₂NEt) in ether, the desired nitroacrylate was produced in 84% yield. dur.ac.uk A highly modified work-up was crucial to the success of the reaction, which was routinely carried out to produce over 20 grams of the nitroacrylate product. dur.ac.uk
| Starting Material | Key Reagents/Conditions | Product Type | Scale/Yield Highlight | Reference |
|---|---|---|---|---|
| (R)-2,3-O-Cyclohexylidene glyceraldehyde (from D-mannitol) | Nitromethane | Enantiopure chiral nitroalkene | Described as "easily prepared on large scale". | researchgate.netresearchgate.net |
| Nitroalcohol Precursor | iPr₂NEt (diisopropylethylamine) in ether | Nitroacrylate | Routinely carried out on a large scale to produce >20g; 84% yield. | dur.ac.uk |
| Glyoxylate and Nitromethane | 1. Neutral alumina (B75360) 2. Mesylation and in-situ elimination | Nitroacrylate | 76% overall yield. | dur.ac.uk |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Nitroprop 2 Enoate
Fundamental Reaction Pathways
The reactivity of Methyl 2-nitroprop-2-enoate is largely dictated by the interplay of its electron-withdrawing nitro and ester groups, which activate the double bond for various transformations.
Oxidation Reactions
The oxidation of α,β-unsaturated esters can proceed via several pathways, often targeting the carbon-carbon double bond. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of similar α,β-unsaturated systems suggests that epoxidation is a plausible transformation. The electron-deficient nature of the double bond, due to the adjacent nitro and ester groups, would necessitate the use of strong oxidizing agents or specific catalytic systems.
For instance, the oxidation of methyl propanoate by hydroxyl radicals has been studied, indicating that abstraction of hydrogen atoms can occur. However, for an unsaturated system like this compound, addition to the double bond is a more likely pathway for many oxidizing agents.
Table 1: Plausible Oxidation Reactions of α,β-Unsaturated Esters
| Oxidizing Agent | Potential Product | Reaction Type |
|---|---|---|
| Peroxy acids (e.g., m-CPBA) | Epoxide | Electrophilic Addition |
| Ozone (O₃) | Carbonyl compounds | Ozonolysis |
| Potassium permanganate (B83412) (KMnO₄) | Diol or cleavage products | Syn-dihydroxylation or oxidative cleavage |
Reduction Reactions
The reduction of this compound can selectively target either the nitro group or the carbon-carbon double bond, or both, depending on the reducing agent and reaction conditions. The reduction of α,β-unsaturated nitro compounds is a well-established area of research.
Commonly, the conjugated double bond can be selectively reduced to yield the corresponding saturated nitroester. This can be achieved using various reducing agents, such as sodium borohydride (B1222165), which is known to selectively reduce the double bond in α,β-unsaturated nitro compounds. Catalytic hydrogenation can also be employed, and by carefully selecting the catalyst and conditions, it is possible to achieve selective reduction of the double bond or reduction of both the double bond and the nitro group.
Table 2: Selective Reduction Pathways for α,β-Unsaturated Nitro Esters
| Reducing Agent | Primary Product | Functional Group Reduced |
|---|---|---|
| Sodium borohydride (NaBH₄) | Saturated nitroester | C=C double bond |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Saturated amino ester | C=C double bond and Nitro group |
| Tin(II) chloride (SnCl₂) | Saturated nitroester | Nitro group to amine (can be selective) |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound are complex. Direct substitution at the sp²-hybridized carbons of the double bond is generally challenging. However, the strong electron-withdrawing nature of the nitro and ester groups makes the β-carbon highly electrophilic and susceptible to nucleophilic conjugate addition (a Michael-type reaction). While this is an addition reaction, it can be a precursor to subsequent transformations that might appear as a substitution.
A true nucleophilic vinylic substitution, where a leaving group on the double bond is replaced by a nucleophile, is less common but can occur under specific conditions, particularly if a good leaving group is present at the α- or β-position. In the case of this compound, the nitro group itself could potentially act as a leaving group in some contexts, though this is not a typical reaction pathway for such compounds.
Cycloaddition Chemistry
The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions.
Diels-Alder (4+2) Cycloadditions
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. This compound, with its electron-poor double bond, is expected to react readily with electron-rich dienes.
Reactivity with Furan (B31954) Derivatives
Furan and its derivatives are common dienes in Diels-Alder reactions. The reaction of furan with electron-deficient dienophiles is a well-established method for the synthesis of oxabicyclic compounds. The reactivity in these reactions is influenced by the substituents on both the furan ring and the dienophile. Electron-donating groups on the furan increase its reactivity, while electron-withdrawing groups on the dienophile also accelerate the reaction.
Given that this compound is a highly electron-deficient dienophile, its reaction with furan derivatives is expected to proceed efficiently. The stereoselectivity of the reaction (endo vs. exo) is an important aspect and is influenced by steric and electronic factors.
Table 3: Expected Diels-Alder Reactivity of this compound with Furan Derivatives
| Furan Derivative | Expected Reactivity | Potential Product |
|---|---|---|
| Furan | Good | Oxabicyclo[2.2.1]heptene derivative |
| 2-Methylfuran (B129897) | Enhanced | Methyl-substituted oxabicyclo[2.2.1]heptene derivative |
| 2,5-Dimethylfuran | Further Enhanced | Dimethyl-substituted oxabicyclo[2.2.1]heptene derivative |
| Furfural (B47365) | Reduced | Formyl-substituted oxabicyclo[2.2.1]heptene derivative |
The presence of methyl groups on the furan ring, as in 2-methylfuran and 2,5-dimethylfuran, increases the electron density of the diene and is therefore expected to increase the rate of the Diels-Alder reaction. Conversely, an electron-withdrawing group like the formyl group in furfural would decrease the reactivity of the furan as a diene.
Mechanistic Studies: Concerted vs. Stepwise Processes
The mechanism of cycloaddition reactions involving nitroalkenes can be complex, often falling on a spectrum between fully concerted and stepwise pathways. In a concerted mechanism, the two new sigma bonds are formed simultaneously in a single transition state. Conversely, a stepwise mechanism involves the formation of a zwitterionic or diradical intermediate. researchgate.netnih.gov
For many [3+2] cycloadditions of nitroalkenes with 1,3-dipoles, the mechanism is often described as a polar, one-step, asynchronous process. researchgate.netmdpi.com This means that while it proceeds through a single transition state, the formation of the two new bonds is not perfectly synchronized; one bond begins to form before the other. researchgate.net The high electrophilicity of the nitroalkene moiety can, in some cases, favor a stepwise mechanism involving a zwitterionic intermediate, particularly with highly nucleophilic dipoles. researchgate.net However, computational studies on similar nitroalkenes have often failed to locate stable zwitterionic intermediates, supporting a one-step mechanism. mdpi.com The exact nature of the mechanism—whether it is more concerted or leans towards a stepwise character—is influenced by the specific reactants, substituents, and solvent polarity. nih.govmdpi.com
Influence of Electronic Factors on Cycloaddition Outcomes
Electronic factors are paramount in controlling the outcomes of cycloaddition reactions with nitroalkenes like this compound. The powerful electron-withdrawing nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, making it a strong electrophile. wikipedia.org
The nature of the reaction is typically governed by the interaction between the HOMO (Highest Occupied Molecular Orbital) of the dipole (e.g., nitrone, nitrile oxide) and the LUMO of the dipolarophile (the nitroalkene). This is referred to as a forward electron density flux (FEDF) reaction. scielo.org.mx The difference in the electronic chemical potentials of the reactants can indicate the degree of polarity in the process. scielo.org.mx
Substituents on both the nitroalkene and the 1,3-dipole can modulate these electronic properties. Electron-donating groups on the dipole will raise its HOMO energy, increasing the reaction rate and polarity. Conversely, electron-withdrawing groups on the dipole can lower its reactivity. researchgate.net The electronic disparity between the substituents on the reactants is a key determinant of both the reaction's feasibility and its regioselectivity. wikipedia.org
[3+2] Cycloadditions
[3+2] cycloaddition reactions are a cornerstone of heterocyclic chemistry, providing a direct route to five-membered rings. nih.govmdpi.com this compound, as an activated alkene, is a prime candidate for such reactions with various 1,3-dipoles. These reactions are valuable for synthesizing complex molecules, including those with potential pharmacological activity. nih.govmdpi.com
Reactions with Nitrile N-Oxides
The [3+2] cycloaddition between nitrile N-oxides and alkenes is a classic and efficient method for synthesizing isoxazolines. mdpi.comyoutube.com When reacting with a nitroalkene, the nitrile oxide acts as the 1,3-dipole. mdpi.com These reactions are generally considered polar, one-step processes. mdpi.com
The regioselectivity of the cycloaddition is a critical aspect. For analogous reactions between arylnitrile N-oxides and other 2-substituted nitropropenes, the formation of 3-aryl-4-nitro-5-substituted-2-isoxazolines is often observed as the sole product. mdpi.comnih.gov This outcome is attributed to the electronic activation of the carbon atom beta to the nitro group. However, both steric and electronic factors ultimately determine the final regiochemical outcome, and predictions based solely on local electronic interactions can sometimes be misleading. mdpi.commdpi.com
Reactions with Nitrones and Azomethine Ylides
Nitrones: The reaction of nitrones with alkenes is a well-established method for synthesizing isoxazolidines. wikipedia.orgorganicreactions.org In reactions with highly electrophilic nitroalkenes, the process is typically polar and proceeds via an asynchronous transition state. researchgate.netbohrium.com The interaction is generally controlled by the HOMO of the nitrone and the LUMO of the nitroalkene. wikipedia.org Computational studies on the reaction of nitrones with the related compound 2-methyl-1-nitroprop-1-ene (B1295166) suggest that the process, while polar and asynchronous, does not proceed via a stepwise zwitterionic mechanism as the asynchronicity is not sufficiently high. researchgate.netbohrium.com
Azomethine Ylides: Azomethine ylides are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition with activated alkenes to form pyrrolidine (B122466) rings. sci-rad.comresearchgate.net These reactions are crucial for synthesizing highly substituted pyrrolidines, which are common motifs in biologically active molecules. msu.edu The reaction with electron-deficient nitroalkenes is expected to be rapid and polar. sci-rad.com Activation of the double bond by the electron-withdrawing nitro group facilitates the reaction, often leading to high yields under mild conditions. sci-rad.comresearchgate.net
Reactions with Thioaldehydes S-Oxides
Detailed studies on the [3+2] cycloaddition of this compound specifically with thioaldehyde S-oxides (sulfines) are not readily found in the surveyed literature. However, based on the known reactivity of sulfines as 1,3-dipoles and the high electrophilicity of nitroalkenes, such a reaction would be expected to proceed to form a five-membered heterocyclic ring containing both sulfur and oxygen. The regioselectivity would likely be governed by the frontier molecular orbital interactions between the sulfine (B13751562) and the nitroalkene.
Regioselectivity and Stereoselectivity in Cycloaddition Reactions
Regioselectivity and stereoselectivity are critical considerations in [3+2] cycloaddition reactions, defining the constitution and spatial arrangement of the atoms in the resulting heterocyclic ring.
Regioselectivity: In the context of nitroalkenes, regioselectivity is largely dictated by electronic factors. The dominant interaction is typically between the most nucleophilic center of the 1,3-dipole and the most electrophilic center of the nitroalkene. researchgate.netbohrium.com For nitroalkenes like this compound, the carbon atom beta to the nitro group is the most electrophilic site. bohrium.com Therefore, the initial bond formation is expected to occur at this position, leading to the formation of 4-nitro-substituted heterocycles in reactions with dipoles like nitrones. researchgate.netbohrium.com While electronic factors are primary drivers, steric hindrance can also play a decisive role, sometimes overriding the electronically preferred pathway. mdpi.com
Stereoselectivity: The [3+2] cycloaddition is a concerted, pericyclic process and is therefore typically stereospecific with respect to the alkene. wikipedia.org This means that the stereochemistry of the alkene is retained in the product. When new stereocenters are formed, diastereoselectivity becomes important. This is often controlled by the transition state geometry, with endo or exo approaches being possible. For example, in reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene, high endo stereoselectivity was observed, which was rationalized through analysis of the transition state energies. rsc.org The final stereochemical outcome is a result of a delicate balance of steric and electronic interactions in the transition state.
Data Tables
Due to the lack of specific experimental or computational data for this compound in the reviewed literature, representative data for analogous cycloaddition reactions of other nitroalkenes are presented below to illustrate the concepts discussed.
Table 1: Calculated Activation and Reaction Enthalpies for the [3+2] Cycloaddition of N-methyl-C-4-methylphenyl-nitrone with 2-Propynamide. nih.gov
| Pathway | Activation Enthalpy (kJ/mol) | Reaction Enthalpy (kJ/mol) |
| TS1-en | 80.52 | -136.48 |
| TS1-ex | 88.08 | -130.08 |
| TS2-en | 74.66 | -140.81 |
| TS2-ex | 83.18 | -130.99 |
This table is interactive. You can sort the columns by clicking on the headers.
Table 2: Global Reactivity Indices (in eV) for Reactants in a Nitrone-Nitroalkene Cycloaddition. researchgate.net
| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |
| 2-methyl-1-nitroprop-1-ene | -4.92 | 4.31 | 2.81 | 1.83 |
| (Z)-C-(4-N,N-dimethylaminophenyl)-N-phenylnitrone | -3.15 | 4.41 | 1.13 | 4.32 |
| (Z)-C-(4-nitrophenyl)-N-phenylnitrone | -4.68 | 4.90 | 2.83 | 2.07 |
This table is interactive. You can sort the columns by clicking on the headers.
Other Advanced Transformative Reactions
Beyond fundamental transformations, this compound has been employed in a variety of other advanced synthetic methodologies, including cycloaddition reactions and organocatalyzed asymmetric transformations. These reactions leverage the unique electronic properties of the nitroalkene to facilitate the stereocontrolled synthesis of complex cyclic and acyclic structures.
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of structurally similar nitroalkenes provides valuable insights. For instance, the Diels-Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene (B3395910) has been investigated, yielding a mixture of carbocyclic adducts. This reaction proceeds under thermal conditions, highlighting the inherent reactivity of the nitroalkene dienophile. The study of this analogous reaction suggests that this compound would readily participate in [4+2] cycloadditions with various dienes to furnish highly functionalized cyclohexene (B86901) derivatives.
| Diene | Dienophile | Conditions | Product(s) | Yield (%) |
| Cyclopentadiene | Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Toluene (B28343), 120-130 °C, 3-4 days | Mixture of carbodiene Diels-Alder adducts | 75-95 (conversion) |
Table 1: Example of a Diels-Alder reaction involving a nitroalkene structurally similar to this compound.
Organocatalyzed Asymmetric Reactions
The development of organocatalysis has opened new avenues for the enantioselective functionalization of nitroalkenes. Chiral amines, thioureas, and squaramides have emerged as powerful catalysts for promoting asymmetric conjugate additions to these substrates. These reactions typically proceed through the formation of a chiral enamine or the activation of the nitroalkene via hydrogen bonding, enabling high levels of stereocontrol.
While specific data on the organocatalyzed asymmetric reactions of this compound is not available in the provided search results, the extensive research on other nitroalkenes allows for extrapolation. For example, the asymmetric Michael addition of various nucleophiles to nitroolefins, catalyzed by chiral organocatalysts, is a well-established method for the synthesis of enantioenriched γ-nitro compounds. These products are valuable intermediates that can be further transformed into a variety of biologically active molecules. The application of similar catalytic systems to this compound would be expected to provide access to chiral α-methyl-γ-nitro-α,β-unsaturated esters, which are versatile synthetic intermediates.
| Nucleophile | Nitroalkene | Catalyst | Solvent | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| Dimethyl malonate | β-Nitrostyrene | Chiral Thiourea | Toluene | Michael Adduct | 95 | 95:5 | 98 |
| Acetone | β-Nitrostyrene | Diarylprolinol Silyl Ether | Dichloromethane | Michael Adduct | 99 | >99:1 | 99 |
Table 2: Representative examples of organocatalyzed asymmetric Michael additions to nitroalkenes.
The mechanistic paradigm for these transformations generally involves the activation of the nucleophile or the electrophile by the organocatalyst. In the case of enamine catalysis, a chiral secondary amine reacts with a carbonyl compound to form a nucleophilic enamine, which then attacks the nitroalkene. Alternatively, bifunctional catalysts, such as chiral thioureas, can activate both the nucleophile and the nitroalkene through a network of hydrogen bonds, leading to a highly organized transition state and excellent stereoselectivity.
Theoretical and Computational Studies on Methyl 2 Nitroprop 2 Enoate Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to studying the behavior of molecules at the electronic level. For nitroalkenes such as Methyl 2-nitroprop-2-enoate, these calculations are crucial for understanding their role in various organic reactions, including cycloadditions. researcher.life Studies on analogous compounds, like ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, frequently employ quantum chemical methods to explore reaction mechanisms in great detail. mdpi.comresearchgate.net
Density Functional Theory (DFT) is a mainstay in the computational study of organic reactions involving nitropropenoates due to its balance of accuracy and computational cost. researchgate.net Researchers utilize DFT to explore all theoretically possible reaction pathways and to optimize the geometries of reactants, transition states, and products. mdpi.comresearchgate.net
A common approach involves using functionals like wb97xd or B3LYP with a basis set such as 6-311+G(d,p). mdpi.commdpi.com The wb97xd functional is particularly noted for its ability to account for dispersion forces, which can be important in complex reaction systems. Calculations are often performed in conjunction with a Polarizable Continuum Model (PCM) to simulate the effects of a solvent. mdpi.commdpi.com DFT is also used to calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict the electrophilic and nucleophilic sites within a molecule. For instance, the electron-withdrawing nitro group in a nitroenoate significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which enhances its reactivity toward nucleophiles.
The Molecular Electron Density Theory (MEDT) has become a powerful framework for elucidating the reaction mechanisms of polar organic reactions, including those involving nitroalkenes. researcher.lifemdpi.commdpi.com MEDT posits that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity. This theory has been successfully applied to predict the reactivity and regioselectivity of various organic reactions. mdpi.com
In the context of reactions with compounds like this compound, MEDT analysis helps to classify the process. For example, in a reaction between a nucleophile (like 2-methoxyfuran) and an electrophilic nitroalkene, the direction of electron density transfer determines the reaction course. mdpi.com If the electron density flows from the furan (B31954) to the nitroalkene, the reaction is classified as a Forward Electron Density Flux (FEDF) process. mdpi.com MEDT, combined with an analysis of the Conceptual DFT (CDFT) reactivity indices, provides a comprehensive picture of the molecular mechanism. google.co.in
Analysis of Reaction Intermediates and Transition States
A critical aspect of computational studies is the identification and characterization of transient species like reaction intermediates and transition states. nih.gov For reactions involving nitropropenoates, it is often found that what might be presumed to be a concerted cycloaddition is actually a stepwise process involving the formation of intermediates. mdpi.com
In the reaction of the analogous ethyl (Z)-3-phenyl-2-nitroprop-2-enoate with 2-methoxyfuran (B1219529), computational studies have identified multiple possible zwitterionic intermediates. mdpi.comresearchgate.net The formation of these intermediates is guided by local nucleophile/electrophile interactions. researchgate.net The analysis of the transition states connecting these intermediates reveals the lowest energy pathways. For example, kinetic and thermodynamic parameters calculated for various transition states can rule out certain mechanistic possibilities, such as the formation of a Diels-Alder cycloadduct, while favoring pathways that proceed through acyclic adducts. mdpi.com The study of the Electron Localization Function (ELF) for these intermediates helps to confirm their electronic nature, such as their classification as zwitterionic-type species. mdpi.com
Prediction of Reactivity and Selectivity via Computational Models
Computational models are instrumental in predicting the reactivity of molecules and the selectivity of chemical reactions. bohrium.com By calculating the energy profiles of different reaction channels, researchers can predict which products are likely to form. In cycloaddition reactions involving asymmetrical substrates, the preferred reaction path is often determined by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.net
For nitroalkenes, DFT calculations can determine the kinetic and thermodynamic parameters for various potential pathways, including the formation of different regioisomeric and stereoisomeric products. researchgate.net For instance, studies on the Diels-Alder reaction between isomeric methylcyclopentadienes and (2E)-3-phenyl-2-nitroprop-2-enenitrile showed that pathways leading to products with an endo-oriented nitro group proceed through a two-step mechanism with an intermediate, while those with an exo-oriented nitro group form via a one-step, asynchronous mechanism. researchgate.net This level of detailed prediction is essential for understanding and controlling reaction outcomes.
Role of Global and Local Electrophilicity Indices
To quantify the reactivity of molecules like this compound, Conceptual DFT provides a set of reactivity indices. The global electrophilicity index (ω) and the global nucleophilicity index (N) are particularly important. mdpi.commdpi.com These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com
The global electrophilicity index (ω) is calculated using the electronic chemical potential (μ) and the chemical hardness (η) via the formula: ω = μ²/2η. mdpi.commdpi.com A high ω value indicates a strong electrophile. Nitroalkenes are typically classified as strong electrophiles due to the electron-withdrawing nature of the nitro group. mdpi.com The global nucleophilicity index (N) is calculated relative to a reference molecule, tetracyanoethene. mdpi.com
The table below presents representative global reactivity indices for reactants in a cycloaddition reaction involving a nitroalkene, calculated using DFT.
| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Classification |
| (2E)-3-phenyl-2-nitroprop-2-enenitrile | -7.31 | -3.42 | -5.28 | 4.07 | 3.42 | 2.06 | Strong Electrophile |
| 5-methyl-1,3-cyclopentadiene | -5.73 | -0.31 | -3.02 | 5.42 | 0.84 | 3.64 | Strong Nucleophile |
| 2-methyl-1,3-cyclopentadiene | -5.62 | -0.11 | -2.87 | 5.50 | 0.75 | 3.75 | Strong Nucleophile |
| 1-methyl-1,3-cyclopentadiene | -5.50 | -0.19 | -2.84 | 5.31 | 0.76 | 3.87 | Strong Nucleophile |
| Data adapted from a computational study on the Diels-Alder reaction between (2E)-3-phenyl-2-nitroprop-2-enenitrile and methylcyclopentadienes. researchgate.net |
Derivatization Strategies and Advanced Analytical Characterization of Methyl 2 Nitroprop 2 Enoate
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a strategy used to modify an analyte to improve its suitability for a specific analytical method, such as enhancing volatility for gas chromatography or improving detectability for spectroscopic techniques. researchgate.netacademicjournals.org
For compounds like Methyl 2-nitroprop-2-enoate that may lack strong chromophores for certain spectroscopic analyses, derivatization can be employed to introduce a more responsive functional group. researchgate.net This is particularly useful for enhancing detection in UV-Visible or fluorescence spectroscopy.
Introduction of Chromophores: The core structure of this compound can be chemically altered to incorporate a chromophoric tag. For instance, derivatization reactions targeting the activated carbon-carbon double bond could be utilized. The Michael addition of a nucleophilic reagent containing a highly conjugated aromatic system would yield a product with significantly increased molar absorptivity, allowing for more sensitive detection at wavelengths where the parent compound does not absorb strongly.
Fluorescent Tagging: For trace-level analysis, derivatization with a fluorescent reagent is a powerful strategy. Reagents that react with the α,β-unsaturated system can be designed to attach a fluorophore to the molecule. This allows for highly sensitive and selective detection using fluorescence spectroscopy, lowering the limits of detection by several orders of magnitude compared to standard absorption spectroscopy.
Derivatization is a common practice to improve the chromatographic behavior of analytes, making them more suitable for separation and detection by gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net
Gas Chromatography (GC): The direct analysis of this compound by GC can be challenging due to its polarity. Derivatization techniques can enhance its volatility and thermal stability. researchgate.net
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens, although in this compound, the primary target would likely be reactions involving the ester or nitro functionalities under specific conditions. damascusuniversity.edu.sy
Acylation: This process introduces an acyl group, which can improve stability and volatility. damascusuniversity.edu.sy While this compound already possesses an ester group, derivatization of potential reaction products or related analytes is a common strategy. researchgate.net
High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is often used to improve separation efficiency and enhance detection sensitivity, particularly for UV or mass spectrometric detectors. academicjournals.org
Pre-column Derivatization: Reacting this compound with a reagent that adds a hydrophobic or charged tag can improve its retention and separation on reversed-phase or ion-exchange columns, respectively. academicjournals.org For example, derivatizing agents like 2-nitrophenylhydrazine (B1229437) can be used to target carbonyl-containing analytes, and similar strategies could be adapted for nitroalkenes. diva-portal.org
Chiral Derivatization: To separate potential enantiomers of derivatives of this compound, chiral derivatizing agents can be used. This creates diastereomeric pairs that can be separated on a standard, non-chiral stationary phase. researchgate.net
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation
The definitive identification of this compound relies on a combination of modern spectroscopic and spectrometric methods that provide detailed information about its molecular structure, functional groups, and connectivity.
Table 1: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Coupling Information |
|---|---|---|---|
| ¹H NMR | Vinylic Protons (=CH₂) | ~6.5 - 7.5 | Two distinct signals, likely doublets or multiplets depending on coupling. |
| Methyl Protons (-OCH₃) | ~3.8 | Singlet. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~160 - 170 | |
| Nitro-bearing Carbon (C-NO₂) | ~145 - 155 | ||
| Methylene Carbon (=CH₂) | ~130 - 140 |
Note: Predicted values are based on data from analogous structures and general NMR principles. Actual values may vary.
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. sci-hub.se For this compound (C₄H₅NO₄), the expected exact mass is 131.0219 g/mol . nih.gov Techniques like Electrospray Ionization (ESI) are commonly used for such polar molecules. sci-hub.se
Molecular Ion: In ESI-MS, the compound is expected to be detected as protonated or adducted ions, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. sci-hub.se
Fragmentation Analysis: The fragmentation pattern in MS/MS analysis offers structural confirmation. Key expected fragmentation pathways for this compound would include the loss of the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), and other characteristic cleavages of the ester and nitroalkene functionalities.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Formula | Predicted m/z | Description |
|---|---|---|---|
| Molecular Ion | [C₄H₅NO₄] | 131.02 | Molecular Weight. nih.gov |
| Sodium Adduct | [C₄H₅NO₄+Na]⁺ | 154.01 | Common adduct in ESI-MS. |
| Fragment | [C₃H₂NO₄]⁺ | 116.00 | Loss of methyl group (-CH₃). |
| Fragment | [C₄H₅O₂]⁺ | 85.03 | Loss of nitro group (-NO₂). |
| Fragment | [C₃H₂NO₂]⁺ | 84.01 | Loss of methoxycarbonyl group (-COOCH₃). |
Note: Predicted m/z values are based on the molecular formula and common fragmentation patterns for esters and nitro compounds.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. google.com The IR spectrum of this compound is expected to show distinct peaks corresponding to its key functional groups. libretexts.org
Nitro Group (NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch.
Ester Group (C=O, C-O): A strong absorption from the carbonyl (C=O) stretch is one of the most prominent peaks in the spectrum. The C-O single bond stretches also produce characteristic absorptions.
Alkene Group (C=C): The carbon-carbon double bond stretch will also be present, though it can sometimes be of medium to weak intensity in conjugated systems.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (NO₂) Conjugated | Asymmetric Stretch | 1500 - 1560 | Strong |
| Symmetric Stretch | 1335 - 1370 | Strong | |
| Ester (C=O) Conjugated | Carbonyl Stretch | 1715 - 1730 | Strong |
| Alkene (C=C) Conjugated | C=C Stretch | 1620 - 1650 | Medium |
| Ester (C-O) | C-O Stretch | 1100 - 1300 | Strong |
Note: Ranges are based on typical values for conjugated nitroalkenes and esters. orgsyn.orgnist.gov
Applications of Methyl 2 Nitroprop 2 Enoate in Complex Molecule Synthesis
Role as a Key Synthetic Building Block
The significance of methyl 2-nitroprop-2-enoate in organic synthesis stems from its role as a precursor to more intricate molecules. The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the α,β-unsaturated system. This heightened reactivity makes it an excellent substrate for a variety of chemical transformations.
Synthesis of Heterocyclic Scaffolds
The construction of heterocyclic scaffolds is a cornerstone of medicinal and materials chemistry, and this compound provides an effective entry point to a range of these important structures. nih.govsioc-journal.cnresearchgate.netd-nb.infonih.govfigshare.com Its ability to participate in cycloaddition reactions is particularly noteworthy.
Oxazoline (B21484) and Isoxazole (B147169) Derivatives
The synthesis of oxazoline and isoxazole derivatives, which are prevalent motifs in many biologically active natural products, can be achieved using this compound and its analogs. nio.res.innsf.govorganic-chemistry.org For instance, 1,3-dipolar cycloaddition reactions of nitrile oxides with alkenes are a fundamental method for preparing 2-isoxazolines. researchgate.net The reaction of nitrones with alkenes also leads to the formation of isoxazolidines, which can be further transformed.
Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have provided deeper insights into the mechanisms of these cycloaddition reactions. For example, the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate has been shown to proceed through zwitterionic intermediates, highlighting the complex nature of these transformations. mdpi.comresearchgate.net
| Starting Materials | Reaction Type | Product Class | Ref. |
| Nitrile Oxides and Alkenes | 1,3-Dipolar Cycloaddition | 2-Isoxazolines | researchgate.net |
| 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate | Cycloaddition | Diels-Alder and Hetero-Diels-Alder adducts | mdpi.comresearchgate.net |
| N-Allylamides | Oxidative Cycloaddition | Oxazolines | nsf.gov |
Pyrazole (B372694) and Pyridazinone Derivatives
The synthesis of pyrazole and pyridazinone derivatives, another important class of nitrogen-containing heterocycles with diverse biological activities, can also be accomplished using strategies involving precursors derived from or related to nitroenoates. mdpi.comscispace.com The classical approach to pyrazole synthesis often involves the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com While direct reactions involving this compound are less common, its functional group array allows for its conversion into intermediates suitable for pyrazole and pyridazinone ring formation. For instance, the nitro group can be reduced to an amino group, and the ester can be hydrolyzed or otherwise modified to create the necessary synthons for condensation with hydrazine (B178648) derivatives. nih.gov
| Precursor Type | Reagent | Heterocyclic Product | Ref. |
| 1,3-Dicarbonyl Compounds | Hydrazines | Pyrazoles | mdpi.com |
| 1,4-Bifunctional Reagents | Hydrazines | Pyridazines | mdpi.com |
| β,γ-Unsaturated Hydrazones | Copper Catalyst | Pyrazoles | organic-chemistry.org |
Other Nitrogen- and Oxygen-Containing Heterocycles
The utility of this compound extends to the synthesis of a broader array of nitrogen- and oxygen-containing heterocycles. nih.govsioc-journal.cnresearchgate.netd-nb.info Its electrophilic nature makes it an excellent Michael acceptor, allowing for the introduction of various nucleophiles. The resulting adducts can then undergo subsequent intramolecular cyclization reactions to form a variety of heterocyclic rings. For example, reaction with a bifunctional nucleophile containing both an amine and a hydroxyl group could lead to the formation of morpholine (B109124) derivatives after reduction of the nitro group.
Preparation of Functionalized Aliphatic and Alicyclic Systems
Beyond heterocycles, this compound is a valuable tool for the construction of highly functionalized aliphatic and alicyclic systems. nio.res.in The conjugate addition of carbon and heteroatom nucleophiles to the double bond is a key strategy. The resulting nitroalkane products can be further elaborated in numerous ways. For instance, the nitro group can be converted into other functional groups such as carbonyls (via the Nef reaction), amines (via reduction), or even removed entirely (denitration). This versatility allows for the stereocontrolled introduction of multiple functional groups.
Organocatalyzed domino reactions involving nitroolefins have been developed for the synthesis of complex carbocyclic structures, such as functionalized cyclohexanones and bicyclic systems. researchgate.net
Polymer Chemistry Applications as a Monomer
In the realm of polymer chemistry, functionalized monomers are crucial for creating polymers with tailored properties. google.com While specific data on the polymerization of this compound is not extensively detailed in the provided results, its structure as a functionalized acrylate (B77674) suggests its potential as a monomer or co-monomer in polymerization reactions. ontosight.ai The presence of the nitro group could impart unique characteristics to the resulting polymer, such as altered polarity, thermal stability, or reactivity for post-polymerization modification. The general class of 2-propenoic acid polymers, which includes related acrylates, finds use in a wide range of applications from medical technology to coatings and adhesives. ontosight.ai
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-nitroprop-2-enoate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Focus on esterification and nitration reactions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–5°C for nitration to minimize side reactions), and stoichiometric ratios of reagents (e.g., nitric acid as nitrating agent). Monitor progress via thin-layer chromatography (TLC) and optimize purification using recrystallization or column chromatography. Validate purity via melting point analysis and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached to confirm structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester (-COOCH₃) and nitro (-NO₂) groups. For example, the methyl ester proton typically appears as a singlet at ~3.8 ppm, while the nitro group deshields adjacent protons.
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and nitro group (NO₂) symmetric/asymmetric stretches at ~1530 and ~1370 cm⁻¹.
- Mass Spectrometry : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -NO₂ or -COOCH₃). Cross-validate with computational methods like DFT for predicted spectra .
Q. How can researchers ensure reproducibility in synthesizing this compound, particularly in controlling stereochemical outcomes?
- Methodological Answer : Document reaction parameters rigorously (e.g., stirring rate, inert atmosphere). Use chiral catalysts (if applicable) and analyze enantiomeric excess via chiral HPLC or polarimetry. For crystalline products, single-crystal X-ray diffraction (SCXRD) provides unambiguous stereochemical confirmation .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed using graph set analysis, and what insights do these patterns provide about its supramolecular assembly?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s notation (e.g., D , R , C motifs) to classify hydrogen bonds. For example, a D -motif may describe a dimeric interaction between nitro and ester groups.
- Software Tools : Employ Mercury or CrystalExplorer to visualize and quantify interactions. Calculate hydrogen bond distances and angles (e.g., O-H···O/N) to identify dominant motifs influencing crystal packing .
Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can these be addressed to ensure accurate determination of molecular geometry?
- Methodological Answer :
- Common Issues : Overfitting due to low-resolution data or twinning. Use SHELXL’s TWIN and BASF commands to model twinning.
- Validation : Check R-factor convergence (<5%), ADP (atomic displacement parameter) consistency, and PLATON’s ALERTS for geometry outliers (e.g., bond length deviations >3σ). Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How should researchers design experiments to resolve contradictions in reported spectroscopic data for this compound, ensuring reliability through statistical validation?
- Methodological Answer :
- Data Triangulation : Compare NMR (multiple solvents: CDCl₃ vs. DMSO-d₆) and IR spectra across studies.
- Statistical Methods : Apply principal component analysis (PCA) to identify outlier datasets or use Bayesian regression to model uncertainty in peak assignments. Validate with independent synthetic batches .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states (e.g., nitro group as a leaving group).
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in acetone or DMF) to predict kinetic barriers. Validate with experimental kinetic studies (e.g., Arrhenius plots) .
Data Presentation & Analysis Guidelines
-
Tables : Include raw and processed data (e.g., crystallographic parameters, NMR shifts) with uncertainties. Example:
Parameter Value (±σ) C-N bond length 1.48 Å (0.02) C=O IR stretch 1722 cm⁻¹ -
Figures : Use ORTEP-3 for crystal structure diagrams (label thermal ellipsoids at 50% probability) .
-
Statistical Reporting : For reproducibility, report p-values, confidence intervals, and effect sizes in comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
